Broader Substituent Tolerance at C-7 Position
Direct SAR comparison across the quinazoline core reveals that the C-7 position tolerates a substantially broader range of substituents than the C-6 position [1]. The C-7 position accepts neutral, basic, and heteroaromatic side chains while maintaining potent activity, exemplified by the methoxyethoxy derivative achieving sub-2 nM IC50 against VEGF receptor tyrosine kinases [2]. In contrast, substitution at the C-6 position is more restricted, limiting the diversity of accessible chemical space [1].
| Evidence Dimension | Substituent tolerance at quinazoline positions |
|---|---|
| Target Compound Data | C-7 position: tolerates neutral, basic, and heteroaromatic side chains; methoxyethoxy derivative achieved IC50 < 2 nM against Flt and KDR tyrosine kinases |
| Comparator Or Baseline | C-6 position: substitution more restricted; variation options limited |
| Quantified Difference | C-7: broad tolerance; C-6: restricted tolerance. C-7 methoxyethoxy derivative IC50 < 2 nM |
| Conditions | In vitro enzyme inhibition assay of VEGF receptor (Flt and KDR) tyrosine kinase activity using recombinant enzymes |
Why This Matters
This SAR-based differentiation establishes that 7-ylmethanamine provides access to a broader and more productive chemical space than 6-ylmethanamine, directly impacting hit-to-lead optimization efficiency.
- [1] Hennequin LF, et al. Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. J Med Chem. 1999;42(26):5369-5389. View Source
- [2] Hennequin LF, et al. Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. J Med Chem. 1999;42(26):5369-5389. View Source
